molecular formula C7H7BrN2O B140503 N-(3-bromopyridin-2-yl)acetamide CAS No. 155444-28-3

N-(3-bromopyridin-2-yl)acetamide

Cat. No. B140503
M. Wt: 215.05 g/mol
InChI Key: WTMIXVYAZYQKCK-UHFFFAOYSA-N
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Description

N-(3-bromopyridin-2-yl)acetamide is a chemical compound that is part of a broader class of compounds known as acetamides. These compounds are characterized by the presence of an acetamide group attached to an aromatic ring, in this case, a pyridine ring substituted with a bromine atom. While the specific compound N-(3-bromopyridin-2-yl)acetamide is not directly discussed in the provided papers, related compounds with similar structures have been synthesized and studied for various applications, including as antiallergic agents and anticancer drugs .

Synthesis Analysis

The synthesis of related N-(pyridin-yl)acetamides typically involves the formation of an amide bond between an acetic acid derivative and an amine. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)acetamides was achieved by condensation of the corresponding acids with 4-aminopyridine . Similarly, N-(pyridin-2-yl)amides were synthesized from α-bromoketones and 2-aminopyridine under metal-free conditions . These methods could potentially be adapted for the synthesis of N-(3-bromopyridin-2-yl)acetamide by using the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques such as NMR and IR spectroscopy, as well as by X-ray crystallography . These techniques can provide detailed information about the molecular geometry, intermolecular interactions, and electronic structure of the compound. For example, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined using X-ray crystallography, revealing intermolecular hydrogen bonds .

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, including addition and substitution reactions. For instance, N-bromoacetamide was used to introduce bromine and an acetamido group across an olefinic double bond . The reactivity of N-(3-bromopyridin-2-yl)acetamide would likely be influenced by the electron-withdrawing effect of the bromine atom, which could affect its participation in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents on the aromatic ring can significantly alter these properties. Computational approaches, such as density functional theory (DFT), can be used to predict the properties of these compounds and to understand the effect of different substituents on their stability and reactivity .

Scientific Research Applications

Synthesis of Antimicrobial Agents

N-(3-bromopyridin-2-yl)acetamide has been employed in the synthesis of novel sulphonamide derivatives, demonstrating significant antimicrobial activity. The study explored its reactivity towards nitrogen-based nucleophiles, resulting in compounds with promising antimicrobial properties. Computational calculations supported the experimental findings, indicating a correlation between structure and activity (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

Molecular Docking and Density Functional Theory Studies

The compound has also been the focus of molecular docking and density functional theory studies to understand its potential as a lead compound in drug discovery. For instance, N-(5-aminopyridin-2-yl)acetamide, a closely related molecule, underwent conformational analysis and molecular docking to explore its antidiabetic potential against diabetic nephropathy (R. M. Asath et al., 2016).

Coordination Chemistry and Ligand Design

In coordination chemistry, N-(3-bromopyridin-2-yl)acetamide derivatives have been used to design ligands for copper(II) complexes. These studies provide insights into how substituents on the pyridine ring influence the coordination geometry and properties of the complexes, crucial for developing metal-based drugs or catalytic systems (A. I. Smolentsev, 2017).

Synthesis of Corrosion Inhibitors

The compound's utility extends beyond biomedical applications to materials science, where it has been used in synthesizing derivatives that act as corrosion inhibitors. These compounds offer protective benefits for metals, highlighting the compound's versatility in synthesizing materials with practical industrial applications (A. Yıldırım & M. Cetin, 2008).

Development of Anticancer and Antitumor Agents

Research has also focused on creating N-(3-bromopyridin-2-yl)acetamide derivatives for anticancer and antitumor applications. These studies involve synthesizing novel compounds and evaluating their efficacy against various cancer cell lines, contributing valuable insights into the development of new cancer therapies (Zhilin Wu et al., 2017).

Safety And Hazards

Users should avoid contact with skin and eyes . It is also recommended to avoid formation of dust and aerosols . If inhaled or swallowed, it is advised to seek medical attention immediately .

properties

IUPAC Name

N-(3-bromopyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-5(11)10-7-6(8)3-2-4-9-7/h2-4H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMIXVYAZYQKCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356053
Record name N-(3-Bromopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromopyridin-2-yl)acetamide

CAS RN

155444-28-3
Record name N-(3-Bromopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Bromo-pyridin-2-ylamine (1.00 g, 5.78 mmol) was dissolved in acetic anhydride (12.4 mL). This solution was heated at 100° C. for 16 h and cooled to room temperature. The mixture was concentrated in vacuo, diluted with EtOAc (100 mL) and poured into a mixture of ice and saturated NaHCO3 solution (150 mL). This mixture was then saturated with solid NaHCO3 and extracted with EtOAc (3×150 mL). The combined EtOAc extracts were dried (MgSO4), filtered and concentrated in vacuo to give 1.49 g of N-(3-Bromo-pyridin-2-yl)-acetamide in a quantitative yield. HPLC Rt=1.79 min (YMC S5 ODS column 4.6×50 mm, 10-90% aqueous methanol over 4 minutes containing 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm) LC/MS: M+H+=215.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step One

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